molecular formula C11H11F2NO2 B1490577 4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1341449-35-1

4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1490577
CAS RN: 1341449-35-1
M. Wt: 227.21 g/mol
InChI Key: MVGMHYNPYYULBJ-UHFFFAOYSA-N
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Description

“4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, a five-membered ring with nitrogen as one of the atoms . This compound has a molecular weight of 263.67 . The IUPAC name for this compound is "(3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride" .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of these compounds has been investigated, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C11H11F2NO2 .

Scientific Research Applications

Enantioselective Synthesis and Pharmaceutical Applications

Research has demonstrated the utility of difluorophenylpyrrolidine derivatives in the enantioselective synthesis of chiral pyrrolidines, which are of significant interest due to their potential pharmaceutical applications. For example, an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy achieved high yields and enantiomeric excess, indicating their potential as intermediates in drug synthesis (Chung et al., 2005). This methodology is applicable to both electronically neutral and rich substituted phenyl substrates, showcasing the versatility of these compounds in synthetic organic chemistry.

Antibacterial Agents Development

The synthesis and evaluation of fluoro-substituted naphthyridine carboxylic acids, which include 4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid analogs, have shown promising in vitro and in vivo antibacterial activities. These compounds have been specifically highlighted for their structure-activity relationships, with certain substitutions enhancing the antibacterial potency significantly (Bouzard et al., 1992). This research underscores the potential of these derivatives in the development of new therapeutic agents.

Influenza Neuraminidase Inhibitors

In the quest for effective antiviral agents, difluorophenylpyrrolidine derivatives have been identified as potent inhibitors of influenza neuraminidase, a key enzyme in the viral life cycle. The discovery of these inhibitors highlights the critical role of the pyrrolidine core structure in binding to the active site of the enzyme, offering insights into the design of new antiviral drugs (Wang et al., 2001).

Synthetic Methodologies for β-Peptide Analogues

Difluorophenylpyrrolidine derivatives have been utilized in the synthesis of β-peptide oligomers, highlighting their importance in the development of foldamers with potential biomedical applications. The ability to incorporate diverse side chains and protecting groups into these oligomers opens up new avenues for the design of peptide-based therapeutics with improved bioavailability (Huck & Gellman, 2005).

Mechanism of Action

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research to explore this skeleton to its maximum potential against several diseases or disorders . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGMHYNPYYULBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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